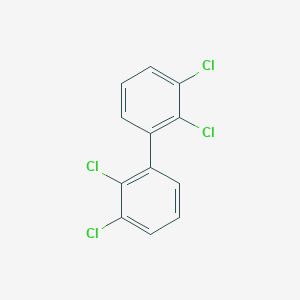

2,2',3,3'-Tetrachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLYHLREPCPDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073503 | |

| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-93-8 | |

| Record name | PCB 40 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKX728GA5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics of 2,2 ,3,3 Tetrachlorobiphenyl

Distribution and Compartmentalization in Environmental Matrices

The intrinsic properties of 2,2',3,3'-Tetrachlorobiphenyl, such as its low water solubility and high resistance to degradation, contribute to its widespread presence in the global environment. nih.gov

Occurrence in Air, Water, Sediments, and Soils

This compound is routinely found in various environmental matrices, including the atmosphere, bodies of water, sediments, and soils. researchgate.net While specific concentrations can vary widely based on proximity to historical sources of contamination, its presence has been confirmed in diverse and remote locations. nih.gov

Air: This compound can exist in the atmosphere in both gaseous and particulate-bound forms. wa.gov Measured concentrations of PCBs in the air, in general, can range from over 50 ng/m³ in source areas to less than 1 ng/m³ in more remote regions. who.int

Water: Due to its hydrophobic nature, this compound has low solubility in water. cymitquimica.comsfu.ca Consequently, concentrations in the dissolved phase of water bodies are typically low, often less than 0.5 ng/L in unpolluted freshwaters, but can be significantly higher in contaminated areas. who.int

Sediments and Soils: This tetrachlorobiphenyl congener has a strong tendency to adsorb to particulate matter, leading to its accumulation in sediments and soils. cpcb.nic.inwho.int These environmental compartments act as major reservoirs for the compound. who.int

Factors Influencing Adsorption to Soil and Sediment

The partitioning of this compound between water and solid phases is a critical process governing its environmental fate. Several factors influence its adsorption to soil and sediment particles:

Organic Carbon Content: The amount of organic matter in soil and sediment is a primary determinant of adsorption. matec-conferences.org A higher organic carbon content generally leads to stronger adsorption of the compound. who.intmatec-conferences.org When the organic matter content exceeds 0.1%, it becomes the dominant factor influencing the adsorption process. matec-conferences.org

Particle Size: Finer sediment and soil particles, with their larger surface area-to-volume ratio, tend to sorb more of the compound. usgs.gov

Clay Content: The clay content of soils and sediments can also play a role in the adsorption of PCBs. who.int

pH: The pH of the surrounding water can influence the surface properties of adsorbents and the form of the chemical, thereby affecting adsorption rates. matec-conferences.org

Transport Mechanisms and Global Cycling

The physical and chemical properties of this compound facilitate its long-range transport, leading to its global distribution. nih.gov

Volatilization and Atmospheric Transport Processes

Volatilization from contaminated surfaces, such as soils and water bodies, is a significant pathway for the entry of this compound into the atmosphere. wa.govcpcb.nic.in Once in the air, it can be transported over long distances by wind currents. nih.govepa.gov The degree of chlorination affects volatility, with less-chlorinated congeners generally being more volatile. nih.gov

Aerosol Formation, Wet, and Dry Deposition

In the atmosphere, this compound can associate with aerosols. cpcb.nic.in This partitioning between the gas phase and particulate matter is influenced by temperature and the characteristics of the aerosols. The compound is removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through both wet deposition (in rain and snow) and dry deposition (as gases and particles). cpcb.nic.in

Transport in Aqueous Systems and Sediment Interaction

In aquatic environments, the transport of this compound is closely linked to the movement of suspended particles and sediments. clu-in.org Due to its strong affinity for particulate matter, a significant portion of this compound in rivers, lakes, and oceans is bound to sediments. usgs.gov These contaminated sediments can be resuspended and transported by currents, further distributing the compound within the aquatic system. clu-in.org The interaction between the water column and bed sediments is a dynamic process that influences the bioavailability and long-term fate of this compound.

Biotransformation and Metabolic Pathways of 2,2 ,3,3 Tetrachlorobiphenyl

General Metabolic Principles of Polychlorinated Biphenyls

The metabolism of polychlorinated biphenyls (PCBs) is a complex process influenced by the number and position of chlorine atoms on the biphenyl (B1667301) structure. This process is generally slow, leading to the bioaccumulation of these compounds in lipid-rich tissues. nih.govalbany.edu

Slow Metabolism and Influence of Chlorination Patterns

The rate at which PCBs are metabolized is inversely related to the degree of chlorination; congeners with fewer chlorine atoms are typically metabolized more readily than those with a higher number of chlorines. toxoer.comnih.gov This is a primary reason for the persistence and bioaccumulation of highly chlorinated PCBs in organisms and the environment. albany.edutoxoer.com The position of the chlorine atoms is also a critical factor. For instance, PCBs lacking adjacent unchlorinated carbon atoms (meta-para unsubstituted) are more susceptible to metabolism. acs.orgnih.gov Conversely, congeners with chlorine substitutions at the 4-, 3,4-, 3,5-, 2,4,5-, 2,3,4,6- or 2,3,5,6- positions are metabolized less efficiently. researchgate.net The lipophilic nature of PCBs contributes to their tendency to accumulate in fatty tissues, further slowing their elimination from the body. nih.govalbany.edut3db.ca

The slow metabolism of PCBs can be attributed to their chemical stability and resistance to degradation. nih.gov The half-lives of PCBs in rats, for example, can range from a single day to as long as 460 days, depending on the specific congener's chlorination pattern. toxoer.com

Formation of Reactive Intermediates

The biotransformation of PCBs can lead to the formation of reactive intermediates, such as arene oxides, quinones, and semiquinones. nih.govresearchgate.netresearchgate.net These electrophilic species are capable of binding covalently to cellular macromolecules like DNA and proteins, which is a significant mechanism of their toxicity. nih.govnih.gov

Lower chlorinated biphenyls, in particular, are more prone to metabolic activation to these reactive intermediates. nih.govresearchgate.net The formation of arene oxides is a key initial step in the metabolic pathway for many PCBs. nih.govepa.gov These epoxides are electrophilic and can react with cellular components. nih.govresearchgate.net The stability of these arene oxide intermediates is influenced by the number of chlorine atoms, with more highly chlorinated congeners forming more stable arene oxides. nih.gov

Further oxidation of hydroxylated PCB metabolites, specifically catechols and hydroquinones, can lead to the formation of highly reactive PCB quinones. nih.govresearchgate.net This can occur through enzymatic catalysis by peroxidases or prostaglandin (B15479496) synthase, as well as through non-enzymatic processes. nih.gov The generation of these reactive intermediates is a critical aspect of the potential genotoxicity of some PCB congeners. nih.gov

Mammalian Biotransformation Mechanisms

The biotransformation of 2,2',3,3'-Tetrachlorobiphenyl in mammals primarily involves a series of enzymatic reactions aimed at increasing the polarity of the compound to facilitate its excretion. These pathways are mediated by enzymes predominantly found in the liver. nih.govt3db.ca

Cytochrome P450 (CYP)-Mediated Oxidation and Hydroxylation

The initial and rate-limiting step in the metabolism of PCBs is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govt3db.ca This process introduces a hydroxyl group onto the biphenyl structure, forming hydroxylated PCBs (OH-PCBs). nih.govnih.gov This can happen through two main mechanisms: a "direct insertion" of an oxygen atom or via the formation of an arene oxide intermediate. nih.gov

Different CYP isoforms exhibit varying substrate specificities for PCB congeners. For example, CYP2B enzymes in rodents and CYP3A4 in humans are involved in the metabolism of non-coplanar PCBs. researchgate.net Specifically for tetrachlorobiphenyls, studies have shown the involvement of various CYP isoforms. For instance, the metabolism of 2,3',4',5-tetrachlorobiphenyl (B1594203) involves different CYP isoforms in rats, guinea pigs, and hamsters, with phenobarbital (B1680315) treatment accelerating 3-hydroxylation in all three species. nih.govresearchgate.net In the case of 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52), CYP2A6 is the primary isoform responsible for its 4-hydroxylation in humans. nih.govnih.gov For this compound, while specific isoform data is limited, the general principles of PCB metabolism suggest that CYP enzymes are central to its initial hydroxylation.

The position of hydroxylation is influenced by the chlorine substitution pattern. The presence of unsubstituted meta and para positions generally facilitates CYP-mediated oxidation. acs.org

Arene Oxide Formation

A significant pathway in the CYP-mediated metabolism of PCBs is the formation of an arene oxide intermediate. nih.govepa.govacs.org This epoxide is a highly reactive electrophile. nih.govresearchgate.net The formation of arene oxides is particularly relevant for lower chlorinated PCBs. nih.gov For 2,2',5,5'-tetrachlorobiphenyl, metabolism can proceed via a 3,4-arene oxide intermediate. acs.orgosti.gov

Once formed, the arene oxide can undergo several reactions. It can rearrange non-enzymatically to form a phenol (B47542) (hydroxylated PCB). It can also be hydrated by epoxide hydrolase to form a dihydrodiol, or be conjugated with glutathione (B108866). researchgate.net The formation of arene oxides is a critical step as these intermediates can bind to cellular macromolecules, contributing to the toxic effects of the parent compound. nih.govnih.gov

Conjugation Pathways: Glucuronidation and Sulfation

Following hydroxylation, the resulting OH-PCBs can undergo phase II conjugation reactions to further increase their water solubility and facilitate excretion. nih.govnih.govt3db.ca The two primary conjugation pathways for OH-PCBs are glucuronidation and sulfation. nih.govresearchgate.net

Glucuronidation involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of the OH-PCB, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net This process forms a glucuronide conjugate that is more readily excreted in bile and urine. nih.govt3db.ca

Sulfation is another important conjugation pathway where a sulfonate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the OH-PCB, catalyzed by sulfotransferases (SULTs). researchgate.nettandfonline.com The resulting sulfate (B86663) conjugates are also highly water-soluble and easily eliminated. tandfonline.com

The balance between glucuronidation and sulfation can vary depending on the specific OH-PCB isomer, the animal species, and even sex. acs.org For instance, in rats exposed to 4-chlorobiphenyl, sulfation was the dominant pathway over glucuronidation. acs.org While originally considered a detoxification step, there is evidence that sulfation may also play a role in the toxicity of certain PCBs, as PCB sulfates can be transported in the blood and hydrolyzed back to the toxic OH-PCBs in other tissues. tandfonline.com

Table 1: Key Enzymes in the Biotransformation of Polychlorinated Biphenyls

| Enzyme Family | Specific Enzymes (Examples) | Metabolic Step | Function |

|---|---|---|---|

| Cytochrome P450 | CYP1A, CYP2B, CYP3A | Phase I: Oxidation | Catalyzes the initial hydroxylation of PCBs. nih.govresearchgate.net |

| Epoxide Hydrolase | mEH, sEH | Phase I: Hydration | Hydrates arene oxide intermediates to form dihydrodiols. researchgate.net |

| UDP-Glucuronosyltransferases | UGTs | Phase II: Glucuronidation | Conjugates hydroxylated PCBs with glucuronic acid. researchgate.net |

| Sulfotransferases | SULTs | Phase II: Sulfation | Conjugates hydroxylated PCBs with a sulfate group. researchgate.nettandfonline.com |

| Glutathione S-Transferases | GSTs | Phase II: Glutathione Conjugation | Conjugates arene oxides with glutathione. acs.org |

Methylsulfonyl Metabolite Formation via Glutathione S-Transferase

The biotransformation of polychlorinated biphenyls (PCBs) can lead to the formation of methylsulfonyl (MeSO2) metabolites through a pathway involving glutathione S-transferase (GST). acs.org This process is initiated by the cytochrome P-450 (CYP) enzyme-mediated oxidation of the PCB, forming an epoxide. acs.org This reactive intermediate then conjugates with glutathione (GSH), a reaction that can be catalyzed by GST. acs.orgdtic.mil

The resulting glutathione conjugate can be further processed in the kidneys. scispace.com Subsequent enzymatic cleavage steps lead to the formation of a cysteine conjugate, which is then cleaved by a C-S lyase. The final steps involve methylation to yield the persistent and often toxic methylsulfonyl metabolite. dtic.mil

The formation of these methylsulfonyl metabolites is highly dependent on the specific structure of the PCB congener. acs.org PCBs that possess adjacent hydrogen atoms at the meta (3 and 4) positions on the phenyl ring are more likely to undergo this metabolic transformation. acs.orgnih.gov

Dechlorinated Metabolite Formation

Reductive dechlorination is a significant pathway in the environmental breakdown of PCBs, particularly for the more highly chlorinated congeners. oup.com This process, primarily carried out by anaerobic microorganisms, involves the removal of chlorine atoms and their replacement with hydrogen. oup.comnih.gov This typically occurs at the meta and para positions of the biphenyl rings. oup.comresearchgate.net

While microbial action is the main driver of dechlorination in the environment, some studies have observed dechlorination of PCBs within plants. nih.govnih.gov For instance, in a study with 3,3′,4,4′-tetrachlorobiphenyl (CB77), dechlorination was observed in poplar plants. nih.govnih.gov The concentrations of these dechlorinated products were found to be lower in switchgrass roots compared to poplar roots, suggesting that the enzymatic capacity for dechlorination varies between plant species. nih.gov

The process of reductive dechlorination is crucial because it can reduce the toxicity of highly chlorinated PCBs and make them more susceptible to further degradation by aerobic bacteria. oup.comnih.gov

Plant Metabolism of Tetrachlorobiphenyls

Plants possess the capability to metabolize tetrachlorobiphenyls, primarily through enzymatic transformations that result in hydroxylated derivatives.

Enzymatic Transformation to Hydroxylated Metabolites

The metabolism of PCBs in plants often begins with oxidation to form hydroxylated metabolites (OH-PCBs). nih.govresearchgate.net This enzymatic transformation is a key step in what is often referred to as the "green liver" model of xenobiotic metabolism in plants. researchgate.netacs.org

Studies using various plant species and cell cultures have confirmed the formation of hydroxylated derivatives from mono- to tetrachlorinated biphenyls. nih.gov For example, research on poplar plants exposed to 3,3′,4,4′-tetrachlorobiphenyl (CB77) identified the metabolite 6-hydroxy-3,3′,4,4′-tetrachlorobiphenyl (6-OH-CB77). nih.govnih.gov The formation of OH-PCBs is considered a primary metabolic pathway in plants, potentially leading to further conjugation and detoxification. d-nb.info

Influence of Plant Species and Congener Structure on Metabolism

The extent and nature of PCB metabolism are significantly influenced by both the plant species and the specific structure of the PCB congener. nih.govnih.gov Research has consistently shown that different plant species exhibit varying capacities to metabolize PCBs. For instance, while poplar plants were able to hydroxylate 3,3′,4,4′-tetrachlorobiphenyl, switchgrass did not produce any detectable hydroxy-PCB metabolites under the same experimental conditions. acs.orgnih.govnih.gov

Furthermore, the degree of chlorination and the positions of the chlorine atoms on the biphenyl rings are critical factors. nih.gov Generally, lower chlorinated PCBs are metabolized more readily than their more highly chlorinated counterparts. nih.govnih.gov This highlights the specificity of the enzymatic systems involved in plant-based PCB metabolism.

Chlorine Rearrangements During Plant Biotransformation

An unexpected discovery in the study of plant metabolism of PCBs is the rearrangement of chlorine atoms on the biphenyl rings. nih.gov During experiments where poplar plants were exposed to 3,3′,4,4′-tetrachlorobiphenyl (CB77), metabolites with altered chlorine substitution patterns were detected. nih.govnih.gov Specifically, trichlorobiphenyls and other tetrachlorobiphenyl isomers, such as CB73 and CB52, were identified, suggesting that an intramolecular shift of chlorine atoms had occurred. nih.gov This phenomenon, sometimes referred to as a "NIH shift," has been previously observed in animal metabolism of certain compounds. nih.gov The exact enzymatic mechanisms driving these chlorine rearrangements in plants are not yet fully understood but represent a significant and surprising aspect of PCB biotransformation in the plant kingdom. nih.gov

Microbial Biotransformation and Degradation

Microorganisms play a critical role in the environmental fate of tetrachlorobiphenyls through various biotransformation and degradation pathways. researchgate.netjst.go.jp Both aerobic and anaerobic microbes contribute to the breakdown of these persistent pollutants.

Under aerobic conditions, bacteria can degrade PCBs through oxidative pathways. jst.go.jp Biphenyl-utilizing bacteria are known to co-metabolize a wide range of PCB congeners into chlorobenzoates using biphenyl-catabolic enzymes. jst.go.jp The initial step often involves a biphenyl dioxygenase enzyme that introduces hydroxyl groups to the biphenyl rings. nih.gov The biodegradability of PCBs is highly dependent on the number and position of chlorine atoms, as well as the specific microbial strain involved. jst.go.jp For example, the white rot fungus Phanerochaete chrysosporium has been shown to degrade certain PCB congeners, with the extent of mineralization being affected by the congener's chlorination pattern. usda.govnih.gov

Anaerobic microorganisms contribute significantly to the breakdown of highly chlorinated PCBs through reductive dechlorination. oup.comjst.go.jp This process involves the removal of chlorine atoms, which reduces the toxicity of the congeners and makes them more amenable to subsequent aerobic degradation. oup.comnih.gov Several bacterial phylotypes, particularly within the phylum Chloroflexi, have been identified as being responsible for the reductive dechlorination of PCBs in anaerobic environments like sediments. nih.gov The dechlorination process can be influenced by environmental factors and the presence of other compounds. jmb.or.kr

The combination of anaerobic and aerobic microbial processes provides a powerful pathway for the complete degradation of PCBs in the environment. nih.gov

Aerobic Biodegradation Pathways: Biphenyl Dioxygenase Activity

The aerobic breakdown of this compound (2,2',3,3'-TeCB) is primarily initiated by the enzymatic action of biphenyl dioxygenase (BPDO), a key enzyme in the biphenyl catabolic pathway of various bacteria. This enzyme introduces molecular oxygen to the biphenyl structure, leading to the cleavage of the aromatic rings.

One of the well-studied organisms capable of degrading 2,2',3,3'-TeCB is Alcaligenes sp. JB1. uva.nl In resting-cell assays, this bacterium has demonstrated the ability to degrade 2,2',3,3'-TeCB. uva.nl The degradation process by Alcaligenes sp. JB1 involves the formation of chlorinated benzoic acids as metabolites. researchgate.net Specifically, the degradation of 2,2',3,3'-TeCB is expected to yield 2,3-dichlorobenzoate. uva.nl The metabolic pathway in Alcaligenes sp. JB1 can involve both 2,3-dioxygenase and 3,4-dioxygenase activities, which attack the biphenyl rings at different positions. uva.nl

Another significant bacterium in PCB degradation is Burkholderia xenovorans LB400. nih.govdsmz.de Its biphenyl dioxygenase (LB400 BPDO) is known to transform a wide range of PCB congeners. Research on the regiospecificity of LB400 BPDO has shown that it can oxygenate 2,2',3,3'-TeCB. The major metabolite identified from the catalytic oxygenation of 2,3,2',3'-tetrachlorobiphenyl by LB400 BPDO is cis-4,5-dihydro-4,5-dihydroxy-2,3,2',3'-tetrachlorobiphenyl. nih.gov This indicates that the dioxygenase attacks the C4 and C5 positions of the biphenyl ring. nih.gov The upper biphenyl pathway further metabolizes these intermediates through the action of enzymes like dihydrodiol dehydrogenase and 2,3-dihydroxybiphenyl dioxygenase. pjoes.com

The efficiency of aerobic degradation is often dependent on the degree and pattern of chlorination. Congeners with ortho-substituted chlorines, like 2,2',3,3'-TeCB, are generally less readily degraded than other isomers. uva.nlresearchgate.net

Table 1: Aerobic Biodegradation of this compound

| Microorganism | Key Enzyme System | Observed Metabolites | Research Findings |

|---|---|---|---|

| Alcaligenes sp. JB1 | Biphenyl Dioxygenase (2,3- and 3,4-dioxygenase activity) | 2,3-Dichlorobenzoate uva.nl | Degraded 2,2',3,3'-TeCB in resting-cell assays; degradation is slower for congeners with ortho-chlorines on both rings. uva.nlresearchgate.net |

| Burkholderia xenovorans LB400 | Biphenyl Dioxygenase (LB400 BPDO) | cis-4,5-dihydro-4,5-dihydroxy-2,3,2',3'-tetrachlorobiphenyl nih.gov | The dioxygenase exhibits regiospecificity, attacking the C4 and C5 positions of the biphenyl ring. nih.gov |

Anaerobic Reductive Dechlorination Processes

Under anaerobic conditions, the primary transformation pathway for highly chlorinated PCBs is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl structure, which are replaced by hydrogen atoms. This typically results in the formation of lower-chlorinated congeners that can be more susceptible to aerobic degradation.

While extensive research exists on the anaerobic dechlorination of various PCB congeners, specific studies focusing solely on this compound are less common. However, general principles of anaerobic PCB dechlorination can be inferred from studies on similarly structured tetrachlorobiphenyls. For instance, studies on 2,3,5,6-tetrachlorobiphenyl (B164875) and 2,3,4,5-tetrachlorobiphenyl (B164871) have shown that microbial consortia in anaerobic sediments can carry out reductive dechlorination. nih.govoup.comresearchgate.netnih.gov These processes are often catalyzed by organohalide-respiring bacteria, such as members of the phylum Chloroflexi (e.g., Dehalococcoides). researchgate.net

The position of chlorine removal is influenced by the specific microbial populations present and the environmental conditions. nih.gov Dechlorination can occur at ortho, meta, and para positions. nih.govresearchgate.net For example, in studies with 2,3,5,6-tetrachlorobiphenyl, both ortho and meta dechlorination products were observed, leading to the formation of trichlorobiphenyls and dichlorobiphenyls like 2,3,5-CB, 3,5-CB, 2,5-CB, and 2,6-CB. nih.govresearchgate.net Similarly, the dechlorination of 2,3,4,5-tetrachlorobiphenyl in sediment cultures resulted in the formation of 2,3,5-trichlorobiphenyl (B1345140) and 2,4,5-trichlorobiphenyl (B97342) through the removal of meta and para chlorines. nih.gov It is plausible that this compound would undergo a stepwise dechlorination process under anaerobic conditions, leading to various trichloro- and dichlorobiphenyls.

Table 2: Examples of Anaerobic Reductive Dechlorination of Tetrachlorobiphenyls

| Parent Compound | Microbial System | Dechlorination Products | Key Findings |

|---|---|---|---|

| 2,3,5,6-Tetrachlorobiphenyl | Baltimore Harbor sediment cultures | 2,3,5-CB, 3,5-CB, 2,5-CB, 2,6-CB nih.govresearchgate.net | Showed both ortho and meta dechlorination. nih.govresearchgate.net |

| 2,3,4,5-Tetrachlorobiphenyl | Estuarine, marine, and riverine sediment cultures | 2,3,5-Trichlorobiphenyl, 2,4,5-Trichlorobiphenyl nih.gov | Involved removal of doubly flanked meta and para chlorines. nih.gov |

| 2,3',4',5-Tetrachlorobiphenyl | Estuarine sediment slurries | Stepwise dechlorination starting with para chlorine removal nih.gov | Microbial communities fostered meta-dechlorination after para chlorines were removed. nih.gov |

Co-metabolism Requirements for Microbial Degradation

The microbial degradation of this compound often requires the presence of a co-metabolite. Co-metabolism is a process where microorganisms transform a non-growth-supporting substrate (like a complex PCB) while metabolizing a growth-supporting substrate.

For many PCB-degrading bacteria, biphenyl is a common growth substrate and co-metabolite that induces the expression of the necessary catabolic enzymes, such as biphenyl dioxygenase. pjoes.comuth.grsemanticscholar.org Studies with Alcaligenes sp. JB1 have shown that it co-metabolized 2,2',3,3'-TeCB during growth on 3-methylbenzoate (B1238549) in chemostat cultures. uva.nl The presence of such a growth substrate is crucial for the degradation of more complex PCBs that the bacteria cannot use as a sole carbon and energy source. uth.gr

In a resting-cell assay, Alcaligenes sp. JB1, when grown on benzoate (B1203000), was able to degrade 2,2',3,3'-TeCB. uva.nl This indicates that benzoate can also serve as a primary substrate to support the co-metabolic transformation of this tetrachlorobiphenyl congener. The rate of co-metabolism can be quite rapid under optimal conditions. For instance, in a chemostat culture of Alcaligenes sp. JB1, the co-metabolism of 2,2',3,3'-TeCB was fast, with a second-order rate constant of 13 h⁻¹ g dw⁻¹. uva.nl

The requirement for a co-metabolite highlights a significant challenge in the bioremediation of PCB-contaminated sites, as the availability of suitable growth substrates can be a limiting factor for the in-situ degradation of persistent congeners like this compound.

Table 3: Co-metabolism in the Degradation of this compound

| Microorganism | Co-metabolite(s) | Experimental Setup | Key Findings |

|---|---|---|---|

| Alcaligenes sp. JB1 | 3-Methylbenzoate | Chemostat culture | Rapid co-metabolism observed; complete transformation expected within 24 hours. uva.nl |

| Alcaligenes sp. JB1 | Benzoate | Resting-cell assay | Demonstrated degradation of 2,2',3,3'-TeCB when cells were grown on benzoate. uva.nl |

| General PCB-degrading bacteria | Biphenyl | General principle | Biphenyl is a common growth substrate that induces the bph genes required for PCB co-metabolism. pjoes.comuth.gr |

Ecological Distribution and Bioaccumulation of 2,2 ,3,3 Tetrachlorobiphenyl

Uptake and Accumulation in Organisms

The persistence and lipophilic nature of 2,2',3,3'-tetrachlorobiphenyl facilitate its uptake and accumulation in a wide range of organisms, from microorganisms to plants and animals.

Microbial Absorption and Adsorption Dynamics

Microorganisms play a crucial role in the environmental fate of PCBs like this compound. The primary mechanism of uptake by microorganisms is absorption, with adsorption to the cell surface accounting for a smaller fraction. cpcb.nic.in Studies have shown that dead microbial cells can accumulate more PCBs than living ones, suggesting that living organisms have some capacity to prevent the entry of these compounds. cpcb.nic.in Furthermore, the resistance of a microorganism to PCBs influences its uptake, with less resistant forms taking up more of the compound. cpcb.nic.in The ability of certain fungi to adsorb or metabolize PCBs has also been noted, with some strains showing a remarkable capacity for biosorption. d-nb.info

Plant Uptake from Soil and Differential Accumulation in Tissues

Plants can absorb this compound from contaminated soil, with the amount of uptake being positively correlated with the concentration in the soil. cpcb.nic.in The accumulation is not uniform throughout the plant; roots tend to have higher concentrations than stems and leaves. cpcb.nic.in This differential accumulation is influenced by the lipophilicity of the PCB congener, with less chlorinated, more mobile compounds being taken up more readily. cpcb.nic.in While the high hydrophobicity of many PCBs can limit their uptake into plant tissues, some studies have shown that even higher-chlorinated congeners can be found in shoots. nih.gov The presence of plants can also stimulate microbial activity in the soil, enhancing the breakdown of PCBs in the root zone, a process known as rhizoremediation. nih.gov

| Plant Part | Accumulation Pattern of PCBs | Factors Influencing Uptake |

| Roots | Higher accumulation capacity | Soil concentration, PCB mobility |

| Stems & Foliage | Lower accumulation capacity | Lipophilicity of the congener |

Accumulation in Aquatic Organisms and Fish

Aquatic organisms, particularly fish, readily absorb PCBs like this compound from the surrounding water. cpcb.nic.in The level of accumulation is influenced by several factors, including the age of the fish, with body burdens tending to increase over time. cpcb.nic.in Fish with a higher lipid content also tend to have higher levels of PCBs. cpcb.nic.in The route of uptake can vary depending on the species, its habitat, and feeding behavior, with potential sources being the water, sediment, and food. cpcb.nic.in More highly chlorinated PCBs are often more readily taken up and retained in fish tissues. cpcb.nic.in

Bioaccumulation and Biomagnification in Food Webs

The properties of this compound drive its accumulation in individual organisms and its amplification as it moves up the food chain.

Lipophilicity as a Key Factor in Bioaccumulation

The high lipophilicity, or affinity for fats, of this compound is a primary reason for its bioaccumulation. rug.nlcpcb.nic.in These compounds are not easily soluble in water but dissolve readily in fats and other organic materials. cpcb.nic.in This characteristic leads to their accumulation in the fatty tissues of organisms. rug.nlcpcb.nic.in The slow rate at which PCBs are metabolized and eliminated from the body further contributes to their persistence and buildup in tissues. nih.gov Generally, the lipophilicity of PCBs increases with the degree of chlorination. wits.ac.za

| Property | Consequence for this compound |

| High Lipophilicity | Accumulates in fat-rich tissues of organisms. rug.nlcpcb.nic.in |

| Low Water Solubility | Tends to partition from water into organic matter and sediments. cpcb.nic.in |

| Slow Metabolism | Persists in the body for extended periods, leading to bioaccumulation. nih.gov |

Transfer and Amplification Through Trophic Levels

Due to its persistence and bioaccumulative nature, this compound is transferred and becomes more concentrated at successively higher levels of the food web, a process known as biomagnification. rug.nl Organisms at lower trophic levels, such as plankton and small invertebrates, absorb the compound from the environment. When these organisms are consumed by predators, the PCBs are transferred and accumulate in the predator's fatty tissues. This process continues up the food chain, leading to significantly higher concentrations in top predators like large fish, marine mammals, and birds. rug.nl Several factors can influence the extent of biomagnification, including the organism's metabolic rate, feeding preferences, and habitat use. rug.nl

Tissue Distribution and Lipid-Rich Compartments

The distribution of this compound (PCB 40), like other polychlorinated biphenyls (PCBs), within an organism is largely dictated by its lipophilic (fat-seeking) nature. cpcb.nic.in Once absorbed, PCBs are transported in the blood, often bound to proteins like albumin, and subsequently accumulate in tissues and organs with high lipid content. cpcb.nic.in The primary storage sites include adipose (fat) tissue, the liver, skin, and blubber in marine mammals. cpcb.nic.inwho.intiarc.fr

The concentration of PCBs in various tissues is directly proportional to the lipid content of that tissue. nih.gov Consequently, when concentrations are "lipid-normalized" (i.e., expressed per gram of lipid), the values across different tissues (excluding the central nervous system) become remarkably similar. For instance, studies on marine mammals have shown that while wet-weight concentrations of PCBs are significantly higher in blubber than in other tissues like liver or muscle, the lipid-normalized concentrations are comparable. accustandard.com

An important exception is the brain, where lipid-normalized concentrations of PCBs are consistently lower than in other tissues. accustandard.com This is attributed to the blood-brain barrier and the specific lipid composition of the brain, which has a lower proportion of the neutral lipids (like triglycerides) in which PCBs preferentially dissolve. accustandard.com

Research on adipocytes (fat cells) has revealed that PCBs, including various trichloro-, pentachloro-, and hexachlorobiphenyl congeners, are almost exclusively stored within lipid droplets. ifremer.fr The accumulation is primarily dependent on the total triglyceride content of the cell. ifremer.fr This selective targeting of lipid droplets underscores their role as the principal long-term reservoir for these persistent pollutants within an organism.

Table 1: Illustrative Tissue Distribution of a Tetrachlorobiphenyl Congener based on Lipid Content This table provides a hypothetical example of how this compound concentrations might be distributed in an organism, based on the principle of lipid partitioning. Actual concentrations will vary based on exposure levels and species-specific physiology.

| Tissue | Typical Lipid Content (%) | Wet Weight Concentration (ng/g) | Lipid-Normalized Concentration (ng/g lipid) |

| Adipose Tissue | 80 | 800 | 1000 |

| Liver | 5 | 50 | 1000 |

| Muscle | 2 | 20 | 1000 |

| Brain | 10 | 25 | 250 |

Data is illustrative and compiled based on principles of lipid normalization described in scientific literature.

Congener-Specific Bioaccumulation Potentials

The bioaccumulation potential of a specific PCB congener is not uniform across all 209 possible structures; it is highly dependent on the number and position of chlorine atoms on the biphenyl (B1667301) rings. cpcb.nic.in This structural variation influences the congener's lipophilicity, resistance to metabolic breakdown, and ultimately, its tendency to persist and magnify in food webs.

Generally, the bioaccumulation potential of PCB congeners correlates with their octanol-water partition coefficient (Kow), a measure of lipophilicity. clu-in.org Congeners with a higher degree of chlorination are typically more lipophilic and more resistant to metabolic degradation, leading to greater bioaccumulation in fatty tissues. cpcb.nic.inclu-in.orgnih.gov As a result, lower-chlorinated PCBs are often metabolized and eliminated more readily than higher-chlorinated PCBs. clu-in.org This leads to a shift in the congener pattern observed in organisms compared to the original environmental source, with a higher proportion of persistent, higher-chlorinated congeners at higher trophic levels. clu-in.org

This compound (PCB 40) is a tetrachlorobiphenyl with a Log Kow of 6.2. epa.gov Its bioaccumulation potential is considered moderate. It is less persistent and bioaccumulative than the highly chlorinated congeners like PCB 153 (hexachlorobiphenyl) or PCB 180 (heptachlorobiphenyl), which are frequently the most abundant congeners found in upper-trophic-level organisms like marine mammals. oup.comnih.gov Conversely, it is more bioaccumulative than di- or trichlorobiphenyls.

Metrics used to quantify bioaccumulation from the environment include the Biota-Sediment Accumulation Factor (BSAF) and the Trophic Magnification Factor (TMF).

BSAF compares the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment. Studies have shown that BSAFs for PCBs can vary significantly based on congener structure and environmental conditions. wiley.comoup.com For some very hydrophobic PCBs, BSAFs have been observed to decrease as hydrophobicity (Log Kow) increases, possibly due to reduced bioavailability from sediment. oup.com

TMF describes the average rate at which a contaminant's concentration increases per trophic level in a food web. A TMF greater than 1 indicates the substance biomagnifies. Research has shown a significant positive correlation between the TMF of PCB congeners and their Log Kow. clu-in.org For example, in a Mediterranean pelagic food web, lower-chlorinated congeners PCB-28 and PCB-52 did not biomagnify (TMF < 1), whereas more chlorinated congeners showed significant trophic magnification. clu-in.org

Given its moderate chlorination and Log Kow, this compound is expected to bioaccumulate in organisms but is less likely to biomagnify in food webs to the same extent as hexa-, hepta-, or octachlorobiphenyls.

Table 2: Comparative Bioaccumulation Potential of Selected PCB Congeners

| PCB Number | Chemical Name | No. of Chlorines | Log Kow | General Bioaccumulation Potential |

| 28 | 2,4,4'-Trichlorobiphenyl | 3 | 5.67 | Low to Moderate |

| 40 | This compound | 4 | 6.20 epa.gov | Moderate |

| 52 | 2,2',5,5'-Tetrachlorobiphenyl (B50384) | 4 | 5.84 | Moderate |

| 118 | 2,3',4,4',5-Pentachlorobiphenyl | 5 | 6.74 | High |

| 138 | 2,2',3,4,4',5'-Hexachlorobiphenyl | 6 | 6.83 | High |

| 153 | 2,2',4,4',5,5'-Hexachlorobiphenyl | 6 | 6.92 | High |

| 180 | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | 7 | 7.36 | Very High |

Log Kow values are representative estimates from scientific databases and literature. Bioaccumulation potential is a qualitative summary based on the principles of persistence and lipophilicity.

Mechanisms of Interaction and Cellular Responses to 2,2 ,3,3 Tetrachlorobiphenyl

Molecular and Cellular Targets

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

2,2',3,3'-Tetrachlorobiphenyl is recognized as a ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The binding of this PCB congener to the AhR is a critical initiating step in a series of molecular events that can disrupt normal cell function. nih.gov The affinity of different PCB congeners for the AhR varies depending on their structure, with some exhibiting high-affinity binding that leads to potent activation of the receptor. nih.gov

Upon binding, the AhR-ligand complex translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). oup.comescholarship.org This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) located in the promoter regions of target genes. oup.comescholarship.org This interaction initiates the transcription of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes. amegroups.orgacs.org The activation of the AhR signaling pathway is a key mechanism through which this compound and other dioxin-like compounds exert their toxic effects. researchgate.netnih.gov

It's important to note that the binding affinity and subsequent activation of the AhR can differ between species, which can lead to variations in toxicological responses. food.gov.uk

Interaction with Estrogen Receptors

In addition to its interaction with the AhR, this compound has been shown to interact with estrogen receptors (ERs). nih.gov Some studies have demonstrated that certain PCB congeners can bind to the ER, potentially mimicking or antagonizing the actions of endogenous estrogens. nih.govoup.com This interaction can lead to the modulation of estrogen-responsive genes and pathways. nih.govoup.com

The nature of the interaction, whether agonistic or antagonistic, can depend on the specific PCB congener and the cellular context. nih.gov For instance, some PCBs and their hydroxylated metabolites have been shown to bind to ERα and can either stimulate or inhibit estrogen-dependent processes. nih.govbiorxiv.org The ability of these compounds to interfere with estrogen signaling highlights their potential as endocrine-disrupting chemicals. t3db.ca

Interference with Ion Channels (e.g., Kv1.3)

Research has indicated that certain PCB congeners can interfere with the function of ion channels, which are crucial for various physiological processes, including immune response and cell proliferation. koreascience.krnih.govresearchgate.net Specifically, some PCBs have been found to modulate the activity of voltage-gated potassium (Kv) channels, such as Kv1.3. koreascience.krnih.govresearchgate.net

The Kv1.3 channel plays a significant role in regulating the membrane potential of cells, and its modulation can impact cellular functions like cytokine production in immune cells. koreascience.krnih.govresearchgate.net Studies on related PCB congeners have shown that they can enhance the current of Kv1.3 channels, which may contribute to their immunotoxic effects. koreascience.krnih.govresearchgate.net The interaction of PCBs with ion channels represents another mechanism through which these compounds can exert their biological effects, independent of the classical AhR pathway. physiology.org

Modulation of Gene Expression and Enzyme Induction

Disruption of Gene Transcription via AhR-DRE Pathway

The activation of the Aryl Hydrocarbon Receptor (AhR) by this compound leads to significant alterations in gene expression. oup.comresearchgate.net Once the AhR-ligand complex binds to dioxin-responsive elements (DREs) in the DNA, it initiates the transcription of a wide array of genes. oup.comescholarship.org This process is a primary mechanism by which this compound disrupts normal cellular function. nih.gov

The genes targeted by the AhR pathway are involved in various cellular processes, including xenobiotic metabolism, cell growth, and differentiation. amegroups.orgacs.org The induction of these genes is a hallmark of exposure to dioxin-like compounds, including certain PCB congeners. oup.com This alteration of the genetic transcription profile can lead to a range of toxicological outcomes.

Induction of Hepatic Phase I and Phase II Enzymes

A major consequence of AhR activation by this compound is the induction of hepatic enzymes involved in the metabolism of foreign compounds. These enzymes are broadly categorized into Phase I and Phase II enzymes. nih.gov

Phase I Enzymes: The most notable Phase I enzymes induced are members of the cytochrome P450 (CYP) superfamily, particularly CYP1A1, CYP1A2, and CYP1B1. amegroups.orgacs.org The induction of these enzymes, such as aryl hydrocarbon hydroxylase (AHH) and 7-ethoxyresorufin (B15458) O-deethylase (EROD), is a well-established biomarker of exposure to AhR agonists. nih.govuiowa.edu This induction can alter the metabolism of both endogenous and exogenous substances. uiowa.eduohsu.edu

Phase II Enzymes: Following Phase I metabolism, which often makes compounds more reactive, Phase II enzymes conjugate these metabolites to increase their water solubility and facilitate their excretion. acs.orgacs.org The AhR pathway also regulates the expression of some Phase II enzymes, such as UDP-glucuronosyltransferases. acs.orgacs.org The coordinated induction of both Phase I and Phase II enzymes is a critical adaptive response to xenobiotic exposure. tandfonline.com

The induction of these enzyme systems is a key component of the toxicological effects of this compound and related compounds.

Data Tables

Table 1: Molecular Targets of this compound

| Target | Interaction | Key Findings |

| Aryl Hydrocarbon Receptor (AhR) | Ligand binding and activation | Initiates translocation to the nucleus, dimerization with ARNT, and binding to DREs, leading to altered gene expression. nih.govnih.govoup.comescholarship.org |

| Estrogen Receptors (ER) | Binding and modulation | Can act as an agonist or antagonist, interfering with normal estrogen signaling pathways. nih.govnih.govoup.com |

| Kv1.3 Ion Channel | Functional interference | Modulates channel activity, potentially leading to altered cellular functions like immune response. koreascience.krnih.govresearchgate.net |

Table 2: Enzyme Induction by this compound

| Enzyme Class | Specific Enzymes | Effect |

| Phase I | Cytochrome P450s (CYP1A1, CYP1A2, CYP1B1), Aryl Hydrocarbon Hydroxylase (AHH), 7-Ethoxyresorufin O-deethylase (EROD) | Significant induction following AhR activation. nih.govamegroups.orgacs.orguiowa.edu |

| Phase II | UDP-glucuronosyltransferases | Induction to facilitate the conjugation and excretion of metabolites. acs.orgacs.org |

Specific Cytochrome P450 Isoform Induction (e.g., CYP1A1, AHH, EROD)

The induction of cytochrome P450 (CYP) enzymes is a key cellular response to exposure to polychlorinated biphenyls (PCBs). However, the specific isoforms induced and the potency of induction are highly dependent on the congener's structure, particularly the number and position of chlorine atoms. The induction of CYP1A1 and its associated catalytic activities, aryl hydrocarbon hydroxylase (AHH) and 7-ethoxyresorufin-O-deethylase (EROD), is primarily mediated by the aryl hydrocarbon receptor (AhR).

PCBs are broadly categorized into two groups based on their ability to activate the AhR. "Coplanar" or non-ortho substituted PCBs, which can adopt a flat, planar conformation, are potent AhR agonists and strong inducers of CYP1A1. tandfonline.com For example, 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) is a well-studied coplanar congener that strongly induces hepatic EROD activity. nih.govnih.gov

In contrast, this compound (PCB 40) is classified as a di-ortho substituted, non-coplanar PCB. The presence of chlorine atoms in the ortho positions (2, 2', 6, 6') forces the two phenyl rings to twist out of plane, which significantly hinders its ability to bind to the AhR. Consequently, di-ortho substituted PCBs are generally considered to be weak or non-inducers of the CYP1A family of enzymes. While direct and extensive studies on the CYP1A1-inducing capability of this compound are limited, the established structure-activity relationships for PCBs indicate its potential for CYP1A1, AHH, and EROD induction is low compared to its coplanar counterparts. It is recognized that PCB isomers can influence their own metabolism by inducing the specific CYP isoforms involved in their biotransformation. tandfonline.com Studies on other tetrachlorobiphenyl isomers confirm that those that are the most active AHH and EROD inducers also tend to persist at higher concentrations in the liver. researchgate.net

| PCB Congener | Structure Classification | CYP1A1/EROD Induction Potential |

|---|---|---|

| This compound (PCB 40) | Di-ortho (Non-coplanar) | Weak / Negligible |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Non-ortho (Coplanar) | Potent nih.govnih.gov |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Dioxin (Planar) | Very Potent oup.comwhoi.edu |

Interaction with Cellular Macromolecules

While generally considered weak inducers of CYP1A enzymes, lower-chlorinated PCBs such as this compound can undergo metabolic activation by other cytochrome P450 enzymes. epa.gov This biotransformation is a critical step that can lead to the formation of reactive electrophilic intermediates. nih.gov The metabolic process for PCBs lacking chlorine atoms at two adjacent positions (vicinal unsubstituted carbons) often proceeds through the formation of arene oxide intermediates. epa.gov

These arene oxides are highly reactive electrophiles. epa.gov Their electrophilic nature allows them to readily react with and form covalent bonds (adducts) with nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins. epa.govnih.gov The formation of DNA adducts is a significant event as it can lead to mutations and initiate carcinogenesis, representing a potential mechanism for genotoxicity. The covalent binding of PCB metabolites to proteins can also disrupt normal cellular function.

| Species | Macromolecule | Level of Covalent Binding (pmol/mg) |

|---|---|---|

| Rat | DNA | 12 |

| Protein | 1050 | |

| Chicken | DNA | 3.5 |

| Protein | 565 |

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| PCB 40 | This compound |

| PCB 77 | 3,3',4,4'-Tetrachlorobiphenyl |

| TCB | Tetrachlorobiphenyl |

| TCDD | 2,3,7,8-Tetrachlorodibenzo-p-dioxin |

| PCB | Polychlorinated biphenyl (B1667301) |

| CYP1A1 | Cytochrome P450 1A1 |

| AHH | Aryl Hydrocarbon Hydroxylase |

| EROD | 7-ethoxyresorufin-O-deethylase |

| AhR | Aryl Hydrocarbon Receptor |

Advanced Analytical Methodologies for 2,2 ,3,3 Tetrachlorobiphenyl Research

Congener-Specific Analysis Techniques

The analysis of PCBs has evolved from measuring total PCBs or commercial mixtures like Aroclors to congener-specific analysis. nih.govclu-in.org This shift is crucial because the environmental fate and toxicological properties of PCBs vary significantly among the 209 possible individual compounds, known as congeners. epa.goveurofins.de Congener-specific analysis provides a more accurate assessment of the risks associated with PCB exposure.

Challenges in Resolving All 209 PCB Congeners

A primary obstacle in PCB analysis is the chromatographic separation of all 209 congeners. shimadzu.com Many congeners have very similar physical and chemical properties, leading to co-elution, where two or more compounds exit the gas chromatography column at the same time. epa.gov No single chromatographic column can completely separate all 209 congeners. eurofins.deshimadzu.com For instance, even high-resolution gas chromatography systems can have co-elutions of numerous PCBs. researchgate.net This analytical complication can lead to misidentification and inaccurate quantification, underscoring the need for highly selective analytical methods.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas Chromatography with Electron Capture Detection (GC-ECD) has historically been a widely used technique for PCB analysis due to its exceptional sensitivity to halogenated compounds. measurlabs.comalphalab.comnih.gov The ECD is highly selective for electronegative compounds like PCBs, allowing for detection at very low concentrations, often in the picogram range. measurlabs.comresearchgate.net

The detector operates by using a radioactive source (typically Nickel-63) to generate a steady stream of electrons, creating a constant current. measurlabs.com When electronegative analytes, such as the chlorine atoms in PCBs, pass through the detector, they capture electrons, causing a measurable drop in the current. This change in current is proportional to the concentration of the analyte. measurlabs.com While highly sensitive, a significant limitation of GC-ECD is its inability to differentiate between co-eluting congeners, as it does not provide structural information. epa.gov Therefore, its primary application has been in the analysis of Aroclor mixtures or as a screening tool. alphalab.comoup.com

| Parameter | Description |

| Principle | Detects electronegative compounds by measuring the decrease in a constant electron current caused by the analyte capturing electrons. measurlabs.com |

| Sensitivity | High, capable of detecting vanishingly small concentrations of halogenated compounds. measurlabs.comnih.gov |

| Selectivity | Highly selective for electronegative compounds, particularly those containing halogens. measurlabs.com |

| Primary Use | Analysis of organochlorinated pesticides and PCBs, often in environmental samples. measurlabs.com |

| Limitation | Cannot provide structural information to differentiate between co-eluting congeners. epa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity

To overcome the limitations of GC-ECD, Gas Chromatography-Mass Spectrometry (GC-MS), particularly tandem mass spectrometry (GC-MS/MS), has become an indispensable tool for PCB analysis. thermofisher.com GC-MS/MS offers a significant increase in selectivity compared to single quadrupole GC-MS or GC-ECD. thermofisher.com This enhanced selectivity allows for the differentiation of PCB congeners from matrix interferences and from each other, even when they co-elute chromatographically. besjournal.com

In GC-MS/MS, after separation by the GC, the molecules are ionized. A specific ion (the precursor ion) for a target analyte is selected in the first mass spectrometer, fragmented, and then a specific fragment ion (the product ion) is monitored in the second mass spectrometer. shimadzu.com This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, significantly reducing background noise and improving sensitivity. shimadzu.comshimadzu.com This technique is robust enough for routine analysis and can be used to consolidate multiple methods into a single analysis, increasing laboratory productivity. thermofisher.comgcms.cz

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS/MS)

For the most complex samples, comprehensive two-dimensional gas chromatography (GC×GC) provides a vastly superior separation capacity. In GC×GC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. wikipedia.org A modulator placed between the two columns traps and then reinjects fractions from the first column onto the second. wikipedia.org This process creates a highly detailed two-dimensional chromatogram, resolving compounds that would overlap in a single-column separation. scispace.com

When coupled with a tandem mass spectrometer (GC×GC-MS/MS), this technique offers unparalleled separation and identification capabilities. shimadzu.com Studies have shown that GC×GC-MS/MS can separate nearly all 209 PCB congeners, including the 12 highly toxic dioxin-like PCBs, without interference from other congeners. shimadzu.com This makes it a powerful tool for detailed congener-specific analysis in challenging matrices. researchgate.net

| Technique | Separation Principle | Key Advantage |

| GC-ECD | Single column separation based on volatility and polarity; detection based on electron affinity. measurlabs.com | High sensitivity to halogenated compounds. nih.gov |

| GC-MS/MS | Single column separation; high selectivity from monitoring specific precursor-to-product ion transitions. thermofisher.comshimadzu.com | Enhanced selectivity and sensitivity, reduces matrix interference. thermofisher.com |

| GC×GC-MS/MS | Two-dimensional separation using columns with different selectivities; MS/MS detection. shimadzu.comwikipedia.org | Superior resolving power for extremely complex mixtures, separating most of the 209 congeners. shimadzu.com |

High-Resolution Mass Spectrometry (HRMS) and Non-Target Liquid Chromatography-Mass Spectrometry (Nt-LCMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of an ion with very high accuracy. measurlabs.com This precision allows for the determination of the elemental formula of a compound, providing a high degree of confidence in its identification. measurlabs.com When coupled with GC, HRMS is the "gold standard" for the analysis of dioxins and related compounds, including PCBs, achieving detection limits at the femtogram (10⁻¹⁵ g) level. researchgate.net Miniaturized HRMS systems, such as those using time-of-flight (TOF) analyzers, have demonstrated the ability to analyze dozens of PCB congeners in minutes with high mass resolution, effectively separating analyte signals from matrix interference. nih.gov

For studying the biotransformation of PCBs, non-target (Nt) analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is an emerging and powerful approach. nih.gov Unlike target analysis, which looks for specific known compounds, non-target screening aims to detect and identify all measurable compounds in a sample, including previously unknown metabolites. chromatographyonline.commdpi.com Nt-LC-HRMS has been successfully used to investigate PCB metabolism, revealing numerous metabolite classes in biological samples and highlighting the role of factors like the gut microbiome in the biotransformation process. nih.gov

Sample Preparation and Quality Control in PCB Analysis

The reliability of any PCB analysis is heavily dependent on the procedures used for sample preparation and the implementation of rigorous quality control measures. The primary goals of sample preparation are to extract the PCBs from the sample matrix and remove interfering substances that could compromise the analysis. cdc.gov

Common extraction techniques include liquid-liquid extraction, solid-phase extraction (SPE), and Soxhlet extraction. cdc.govthermofisher.com For complex matrices like oil or fatty tissues, cleanup steps are essential. cdc.gov These often involve chromatography on materials like Florisil, silica (B1680970) gel, or alumina (B75360) to separate PCBs from lipids and other co-extracted compounds. oup.comcdc.govscielo.br

Quality control (QC) is integral to every step of the manufacturing and analytical process to ensure the final product is reliable and meets industry standards. pcbtok.comtopfastpcba.com In PCB manufacturing, QC measures include Automated Optical Inspection (AOI) to detect visual defects, In-Circuit Testing (ICT) to check electrical pathways, and functional testing to ensure the board operates as intended. aimtron.comacceleratedassemblies.com For analytical laboratories, QC involves the use of blanks, spiked samples, and certified reference materials to monitor for contamination, calculate recovery rates, and ensure the accuracy and precision of the results. epa.gov Formal data validation procedures are recommended to assess the quality and usability of the analytical data generated. cdc.gov

| QC Method | Purpose in PCB Manufacturing/Analysis |

| Automated Optical Inspection (AOI) | Scans for visual defects like misaligned components or solder bridges on a circuit board. topfastpcba.comacceleratedassemblies.com |

| In-Circuit Testing (ICT) | Uses electrical probes to test the integrity of circuits for shorts, opens, and other electrical faults. aimtron.comacceleratedassemblies.com |

| Functional Testing | Simulates real-world operating conditions to validate the overall performance of the PCB. aimtron.com |

| Analytical Blanks & Spikes | Used in the lab to check for contamination during sample preparation and to determine the method's recovery efficiency. cdc.gov |

| Certified Reference Materials | Materials with known concentrations of PCBs used to verify the accuracy of the analytical method. epa.gov |

Extraction and Clean-up Procedures for Diverse Matrices

The initial and most critical step in the analysis of 2,2',3,3'-tetrachlorobiphenyl is its effective extraction from the sample matrix, followed by a thorough clean-up to remove interfering substances. The choice of method depends heavily on the nature of the matrix, whether it be soil, sediment, water, or biological tissues. cdc.govclu-in.org

Common extraction techniques include Soxhlet extraction, accelerated solvent extraction (ASE), and solid-phase extraction (SPE). clu-in.orgepa.govkemolab.hr For solid samples like soil and sediment, Soxhlet extraction with a hexane/acetone mixture is a well-established method. cdc.gov ASE offers a more rapid alternative, using elevated temperatures and pressures to reduce solvent consumption and extraction time. kemolab.hr For aqueous samples, SPE with cartridges or disks is frequently employed. cdc.gov

Following extraction, a clean-up step is essential to remove lipids, sulfur, and other co-extracted compounds that can interfere with chromatographic analysis. clu-in.org This is often achieved using adsorption chromatography with materials such as Florisil, silica gel, or alumina. cdc.govclu-in.orgkemolab.hr A multi-step clean-up may be necessary for particularly complex matrices. For instance, a sequential treatment with concentrated sulfuric acid and potassium permanganate (B83412) can be used to destroy many interfering organic compounds in extracts from solid waste. epa.gov

Table 1: Extraction and Clean-up Methods for this compound in Various Matrices

| Matrix | Extraction Method | Clean-up Sorbent/Technique |

|---|---|---|

| Soil, Sediment | Soxhlet Extraction, Accelerated Solvent Extraction (ASE) | Florisil, Silica Gel, Sulfuric Acid/Potassium Permanganate |

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction | Florisil, Alumina, Silica Gel |

| Biological Tissues | Soxhlet Extraction, Supercritical Fluid Extraction (SFE) | Gel Permeation Chromatography (GPC), Florisil, Silica Gel |

| Solid Waste | Soxhlet Extraction, Ultrasonic Extraction | Sulfuric Acid/Potassium Permanganate, Florisil |

Application of Internal Standards and Surrogate Compounds

To ensure the accuracy and precision of the analytical results, internal standards and surrogate compounds are indispensable in the analysis of this compound. thermofisher.com While both are known quantities of a substance added to a sample, their roles and the timing of their introduction differ. biotage.comresearchgate.net

A surrogate is a compound that is chemically similar to the analyte of interest but not expected to be found in the original sample. biotage.comrestek.com It is added to the sample before extraction to monitor the efficiency of the entire sample preparation process, including extraction and clean-up steps. epa.govbiotage.comresearchgate.net Any loss of the surrogate during these steps is assumed to be proportional to the loss of the target analyte. researchgate.net For the analysis of polychlorinated biphenyls (PCBs), tetrachloro-m-xylene (B46432) is a commonly recommended surrogate. epa.govthermofisher.com

An internal standard , on the other hand, is typically added to the sample extract just before instrumental analysis. biotage.comresearchgate.net Its purpose is to correct for variations in instrument response and injection volume. thermofisher.comrestek.com By comparing the response of the target analyte to that of the internal standard, a more accurate quantification can be achieved. restek.com Decachlorobiphenyl is often used as an internal standard in PCB congener analysis. epa.govthermofisher.com In some methodologies, such as isotope dilution mass spectrometry (IDMS), isotopically labeled analogs of the target analytes are used as internal standards and are added at the beginning of the sample preparation process. thermofisher.com

Table 2: Common Internal Standards and Surrogates in PCB Analysis

| Compound Type | Example Compound | Purpose |

|---|---|---|

| Surrogate | Tetrachloro-m-xylene | Monitors recovery through extraction and clean-up |

| Internal Standard | Decachlorobiphenyl | Corrects for instrumental variability |

Multi-Column Analysis and Confirmation Strategies

Given the large number of PCB congeners and the potential for co-elution in gas chromatography (GC), a single-column analysis may not provide sufficient resolution for unambiguous identification of this compound. osti.gov To enhance the reliability of identification, multi-column analysis is often employed. This typically involves the use of two capillary columns of different polarity. osti.gov

The primary analysis is often performed on a nonpolar column, such as a DB-5. osti.gov Confirmation is then achieved by analyzing the same extract on a more polar column. osti.gov If the retention times on both columns match those of a known standard for this compound, the confidence in the identification is significantly increased. This dual-column approach helps to prevent false positives that can arise from the co-elution of other compounds with the target analyte on a single column. osti.gov

Reference Materials and Calibration for Accurate Quantification

The foundation of accurate quantification in any chemical analysis is the use of high-quality reference materials and a proper calibration strategy. For this compound, certified reference materials (CRMs) are commercially available from various suppliers. accustandard.comdspsystems.eusigmaaldrich.comaccustandard.com These CRMs are solutions containing a precisely known concentration of the compound and are traceable to national or international standards. ncrm.org.cn

Calibration of the analytical instrument, typically a gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), is performed by analyzing a series of calibration standards prepared by diluting the CRM. dspsystems.eu This creates a calibration curve that plots the instrument response against the concentration of the analyte. The concentration of this compound in an unknown sample is then determined by comparing its instrument response to the calibration curve. Regular analysis of calibration check standards is necessary to ensure the ongoing accuracy of the instrument's calibration. dspsystems.eu

Environmental Remediation and Degradation Technologies for 2,2 ,3,3 Tetrachlorobiphenyl

Natural Attenuation Processes

Natural attenuation relies on environmental processes to reduce the concentration and toxicity of contaminants. For 2,2',3,3'-Tetrachlorobiphenyl, key natural degradation pathways include atmospheric and aquatic processes.

Vapor Phase Degradation with Hydroxyl Radicals

In the atmosphere, the primary transformation process for PCBs in the vapor phase is their reaction with photochemically-produced hydroxyl radicals. clu-in.org The rate of this degradation is influenced by the level of chlorination. For tetrachlorobiphenyls like this compound, the estimated atmospheric half-life due to reaction with hydroxyl radicals can range from days to weeks. For instance, the estimated half-lives for the reaction of hydroxyl radicals with dichlorobiphenyls are between 1 and 15 days, providing an insight into the potential timescale for the atmospheric degradation of tetrachlorobiphenyls. epa.gov

Photolysis in Aquatic Environments

In aquatic systems, photolysis is considered the most significant abiotic degradation process for PCBs. clu-in.orgcpcb.nic.in This process involves the breakdown of the chemical due to the absorption of light energy. The rate and extent of photolysis are dependent on factors such as water depth, the presence of sensitizing substances, and the specific PCB congener. While detailed photolysis rates for this compound are specific to environmental conditions, it is a recognized pathway for its natural removal from water. clu-in.org However, some studies have also utilized controlled environments to prevent photolysis when investigating other degradation mechanisms, highlighting its significance. acs.org

Bioremediation Strategies

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform hazardous substances into less toxic forms. For PCBs, the effectiveness of bioremediation is closely tied to the congener's chlorine content and substitution pattern.

Aerobic Biodegradation for Less Chlorinated Congeners

Aerobic biodegradation, which occurs in the presence of oxygen, is generally effective for PCBs with fewer chlorine atoms. cpcb.nic.in Microorganisms can degrade mono-, di-, and trichlorinated biphenyls with relative speed, while tetrachlorobiphenyls are degraded more slowly. cpcb.nic.in The position of the chlorine atoms is a critical factor; for example, congeners with chlorine atoms in the para positions are often more readily biodegraded. cpcb.nic.in

Research has demonstrated the aerobic degradation of this compound by specific bacterial strains. In one study, the bacterium Alcaligenes sp. JB1, when grown on benzoate (B1203000), was able to degrade this compound. uva.nl The degradation of this congener in a resting-cell assay was observed, leading to the production of 2,3-dichlorobenzoate as a metabolite. uva.nl This indicates a metabolic pathway involving dioxygenase enzymes that can attack the chlorinated biphenyl (B1667301) structure. uva.nl

Table 1: Aerobic Degradation of this compound by Alcaligenes sp. JB1

| Parameter | Value | Reference |

|---|---|---|

| Initial Concentration | 31.6 nM | uva.nl |

| Bacterial Strain | Alcaligenes sp. JB1 | uva.nl |

| Growth Substrate | Benzoate | uva.nl |

| Observed Metabolite | 2,3-Dichlorobenzoate | uva.nl |

Anaerobic Reductive Dechlorination of Highly Chlorinated Congeners

For more highly chlorinated PCBs, which are often resistant to aerobic attack, anaerobic reductive dechlorination is a key degradation process. cpcb.nic.in This process, occurring in oxygen-depleted environments like sediments, involves the removal of chlorine atoms from the biphenyl rings. oup.com This initial dechlorination can make the resulting less-chlorinated congeners more susceptible to subsequent aerobic degradation.

Studies have shown that anaerobic microbial communities from various sediments can dechlorinate tetrachlorobiphenyls. For example, anaerobic cultures enriched from estuarine, marine, and riverine sediments were capable of reductively dechlorinating 2,3,4,5-tetrachlorobiphenyl (B164871) by removing meta and para chlorines. nih.gov In another study involving contaminated sediments from the Venice Lagoon, pre-existing tetrachlorinated biphenyls were slowly bioconverted to tri- and dichlorinated congeners over several months under anaerobic conditions. nih.gov This process was linked to the activity of sulfate-reducing bacteria once sulfate (B86663) in the microcosms was depleted. nih.gov

Identification and Characterization of Specific PCB-Degrading Microorganisms

A wide array of microorganisms capable of degrading PCBs have been isolated and identified. These include both Gram-negative genera such as Pseudomonas, Alcaligenes, Burkholderia, and Comamonas, and Gram-positive genera like Rhodococcus and Bacillus. scielo.br The primary mechanism of aerobic degradation involves a set of enzymes encoded by the bph gene cluster, which includes biphenyl dioxygenase (BphA), dihydrodiol dehydrogenase (BphB), 2,3-dihydroxybiphenyl dioxygenase (BphC), and hydrolase (BphD). scielo.br

Specific strains have been identified for their efficacy in degrading certain PCB congeners. For instance, Alcaligenes sp. JB1 has been studied for its ability to co-metabolize various tetrachlorobiphenyls. uva.nl The strain Rhodococcus wratislaviensis CH628 has demonstrated the ability to effectively degrade 2,5,3',4'-tetrachlorobiphenyl (PCB 70). bio-conferences.org Furthermore, research on anaerobic dechlorination has pointed to the involvement of specific bacterial populations, such as Dehalococcoides-like bacteria, in the removal of chlorine atoms from tetrachlorobiphenyls. nih.gov The isolation and characterization of such microorganisms are crucial for developing targeted bioremediation applications. nih.gov

Table 2: Examples of PCB-Degrading Microorganisms

| Microorganism Genus/Species | Degradation Condition | Target Congener Example(s) | Reference |

|---|---|---|---|

| Alcaligenes sp. JB1 | Aerobic | This compound | uva.nl |

| Pseudomonas sp. | Aerobic | Biphenyl (as a model) | scielo.br |

| Rhodococcus wratislaviensis CH628 | Aerobic | 2,5,3',4'-Tetrachlorobiphenyl (PCB 70) | bio-conferences.org |

| Dehalococcoides-like bacteria | Anaerobic | 2,3,4,5-Tetrachlorobiphenyl | nih.gov |

Phytoremediation Approaches

Phytoremediation is an emerging, cost-effective, and environmentally friendly technology that uses plants and their associated microorganisms to remove, contain, or render harmless environmental contaminants. nih.gov For hydrophobic compounds like this compound, several phytoremediation mechanisms are at play, including phytoextraction, rhizofiltration, phytotransformation, rhizoremediation, and phytostabilization. nih.govearthrepair.ca